molecular formula C63H104O6 B163840 Dgla-TG CAS No. 129691-30-1

Dgla-TG

Cat. No.: B163840
CAS No.: 129691-30-1
M. Wt: 957.5 g/mol
InChI Key: PMEABGYOVGWCSQ-XQKNJCGWSA-N
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Description

Dgla-TG is a triacylglycerol derivative of dihomo-gamma-linolenic acid (DGLA), a 20-carbon omega-6 polyunsaturated fatty acid. This compound is of interest due to its potential biological activities, including anti-inflammatory and anti-proliferative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dgla-TG can be synthesized through the esterification of dihomo-gamma-linolenic acid with glycerol. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the unsaturated fatty acids .

Industrial Production Methods

Industrial production of dihomo-gamma-linolenic acid, the precursor to tridihomo-gamma-linolenoylglycerol, involves the use of microbial fermentation. The fungus Mortierella alpina, particularly a Δ5 desaturase-defective mutant, is employed to produce DGLA-containing oil. The fermentation process is optimized by adjusting the nitrogen source and cultivation temperature .

Chemical Reactions Analysis

Types of Reactions

Dgla-TG undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as typical reagents.

    Transesterification: Catalysts such as sodium methoxide or lipases are used.

Major Products

Scientific Research Applications

Dgla-TG has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of polyunsaturated fatty acids in various chemical reactions.

    Biology: Investigated for its role in modulating immune responses and inflammation.

    Medicine: Potential therapeutic agent for inflammatory and proliferative diseases, including cancer.

    Industry: Used in the formulation of dietary supplements and functional foods.

Mechanism of Action

The biological effects of tridihomo-gamma-linolenoylglycerol are primarily mediated through its conversion to dihomo-gamma-linolenic acid, which is a precursor to anti-inflammatory eicosanoids such as prostaglandin E1 (PGE1). PGE1 inhibits platelet aggregation and exerts vasodilatory effects. Additionally, DGLA can interfere with cellular lipid metabolism and eicosanoid biosynthesis, leading to anti-inflammatory and anti-proliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dgla-TG is unique due to its specific structure as a triacylglycerol derivative of DGLA, which allows it to be used in various applications where both the glycerol backbone and the DGLA moiety are beneficial. Its ability to modulate immune responses and inflammation makes it a valuable compound for research and potential therapeutic use .

Properties

IUPAC Name

2,3-bis[[(8E,11E,14E)-icosa-8,11,14-trienoyl]oxy]propyl (8E,11E,14E)-icosa-8,11,14-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,34-39,60H,4-15,22-24,31-33,40-59H2,1-3H3/b19-16+,20-17+,21-18+,28-25+,29-26+,30-27+,37-34+,38-35+,39-36+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEABGYOVGWCSQ-XQKNJCGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC(COC(=O)CCCCCCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCC=CCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)OCC(OC(=O)CCCCCC/C=C/C/C=C/C/C=C/CCCCC)COC(=O)CCCCCC/C=C/C/C=C/C/C=C/CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H104O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

957.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129691-30-1
Record name Tridihomo-gamma-linolenoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129691301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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